molecular formula C6H9F4NO2 B3031258 (2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid CAS No. 2173637-40-4

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3031258
CAS No.: 2173637-40-4
M. Wt: 203.13
InChI Key: UYIMXDUXSJWJOJ-WCCKRBBISA-N
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Description

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid is a compound that combines a fluoromethyl group with an azetidine ring, stabilized by trifluoroacetic acid

Mechanism of Action

Target of Action

The primary target of trifluoroacetic acid (TFA) is the aquatic environment . TFA is a highly persistent pollutant and is known to be widespread in the aquatic environment . It can be introduced into the water cycle through industrial processes and as a transformation product of pharmaceutical and agricultural products, among others .

Mode of Action

TFA is a transformation product of some hydrofluorocarbon refrigerants in the atmosphere and may reach the aqueous environment via atmospheric deposition . The smaller the perfluorinated alkyl chain, the more soluble and the weaker the sorption of the PFAS to environmental media . This means that TFA has a high solubility in water, which allows it to easily enter the water cycle and affect aquatic environments .

Pharmacokinetics

TFA is highly soluble in water and has a low water octanol partition coefficient (KOW), about 2000 times lower than perfluorooctanoic acid (PFOA) . This means that TFA has a high bioavailability in aquatic environments due to its high solubility and low tendency to partition to the organic phase . It is also expected that ultra-short-chain PFASs like TFA have very short half-lives in the body, preventing bioaccumulation .

Result of Action

Tfa salts are known to be of low acute toxicity to mammals under conditions relevant to environmental exposure . Despite this, TFA is considered a significant contaminant due to its persistence and widespread presence in the environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TFA. For instance, TFA can be introduced into the water cycle through various sources, including industrial processes, pharmaceutical and agricultural products, and atmospheric deposition . The concentration of TFA in the environment can also be influenced by factors such as the presence of other pollutants, temperature, pH, and the characteristics of the local ecosystem .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(fluoromethyl)azetidine typically involves the introduction of a fluoromethyl group into an azetidine ring. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of (2S)-2-(fluoromethyl)azetidine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of trifluoroacetic acid as a stabilizing agent helps in maintaining the purity and stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(fluoromethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

(2S)-2-(fluoromethyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(chloromethyl)azetidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (2S)-2-(bromomethyl)azetidine: Contains a bromomethyl group, offering different reactivity and properties.

    (2S)-2-(iodomethyl)azetidine: Features an iodomethyl group, which can influence its chemical behavior.

Uniqueness

(2S)-2-(fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The trifluoroacetic acid component further enhances its stability and usability in various applications.

Properties

IUPAC Name

(2S)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMXDUXSJWJOJ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173637-40-4
Record name Azetidine, 2-(fluoromethyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173637-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 3
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 4
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 5
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

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